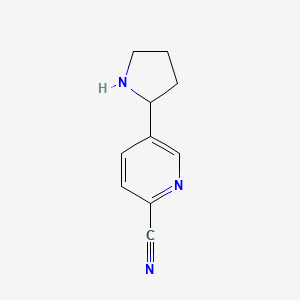

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-2-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTGBZLPXOKAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 2 Pyrrolidinyl 2 Pyridinecarbonitrile and Analogues

Retrosynthetic Analysis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.comlakotalakes.com For the target molecule, this compound, the primary disconnection points are the C-C bond linking the pyrrolidine (B122466) and pyridine (B92270) rings, and the bonds within each heterocyclic ring.

A plausible retrosynthetic pathway begins by disconnecting the bond between the C5 of the pyridine ring and the C2 of the pyrrolidine ring. This leads to two key synthons: a 5-halopyridine-2-carbonitrile (such as 5-bromo-2-pyridinecarbonitrile) and a pyrrolidine synthon, which could be derived from a protected pyrrolidine or a precursor like proline. researchgate.netresearchgate.net

Further deconstruction of the 5-bromo-2-pyridinecarbonitrile intermediate involves transforming the nitrile group back to a more manageable precursor, such as an amide or an aldehyde, which can then be synthesized from simpler acyclic compounds through cyclization or multicomponent reactions. advancechemjournal.comchemicalbook.com The pyrrolidine ring can be traced back to commercially available starting materials like L-proline or its derivatives, which offer a straightforward entry to the required chiral center if a specific stereoisomer is desired. nih.gov

Approaches to Pyridinecarbonitrile Core Synthesis

One-Pot Multicomponent Reactions for Substituted Pyridines

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical route to highly functionalized pyridines from simple, acyclic precursors. growingscience.comnih.govresearchgate.net These reactions typically involve the condensation of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) to introduce the nitrile group), and a 1,3-dicarbonyl compound or its equivalent in the presence of a catalyst. rsc.orgtandfonline.com The advantages of MCRs include operational simplicity, reduced waste, and the ability to generate molecular diversity quickly. nih.gov Various catalysts, including basic catalysts like sodium hydroxide (B78521) or heterogeneous catalysts like hydrotalcite, have been employed to facilitate these transformations under mild conditions. growingscience.comrsc.org

Table 1: Examples of One-Pot Multicomponent Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, malononitrile, 1,3-dicarbonyl compound, alcohol | NaOH, room temp | Substituted pyridine | Good | rsc.org |

| Aromatic aldehydes, malononitrile, thiophenol | Mg-Al hydrotalcite, reflux | 2-amino-3,5-dicyano-6-sulfanyl pyridine | Good to Excellent | tandfonline.com |

Transition-Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Buchwald-Hartwig)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for synthesizing substituted pyridines. researchgate.netresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. beilstein-journals.orgdntb.gov.ua

The Suzuki-Miyaura coupling allows for the reaction of a halopyridine with a pyridineboronic acid or vice versa. Pyridine sulfinates have also emerged as effective coupling partners, reacting with aryl halides under palladium catalysis. tcichemicals.com The Buchwald-Hartwig amination is a key method for forming the C-N bond, enabling the direct coupling of a halopyridine with an amine, such as a protected pyrrolidine. Copper-catalyzed reactions, like the Ullmann condensation, also play a significant role in C-N bond formation. beilstein-journals.org These methods offer high functional group tolerance and regioselectivity.

Table 2: Transition-Metal-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Catalyst System | Substrates | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes | Halopyridines, Arylboronic acids | C-C | researchgate.net |

| Suzuki-Miyaura | Palladium complexes | Pyridine sulfinates, Aryl halides | C-C | tcichemicals.com |

| Buchwald-Hartwig | Palladium/phosphine ligands | Halopyridines, Amines | C-N | beilstein-journals.org |

Cyclization and Annulation Reactions

The construction of the pyridine ring can be achieved through various cyclization and annulation strategies. rsc.orgDiels-Alder reactions , a type of [4+2] cycloaddition, can be used where a 1,3-diene reacts with a dienophile containing a nitrogen atom, such as a nitrile, to form a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to the pyridine. youtube.com

Other cyclization methods involve the intramolecular reaction of functionalized acyclic precursors. For instance, the cyclization of polyhalogenated pyridines containing dithiocarbamate (B8719985) groups has been studied, demonstrating the influence of substituents on the cyclization process. nih.gov Annulation reactions, such as the Hauser or Kraus annulations, provide routes to fused ring systems and can be adapted for the synthesis of complex pyridine derivatives. harvard.edu More recent developments include formal (3+2) and (5+2) cyclization reactions involving pyridinium (B92312) 1,4-zwitterions to construct five- and seven-membered heterocyclic rings fused to a pyridine core. nih.gov

Advancements in Condensation Reactions (e.g., Knoevenagel condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound. wikipedia.org This reaction is a cornerstone of many pyridine syntheses, particularly in multicomponent reaction cascades. bohrium.com For instance, the initial step of the Hantzsch pyridine synthesis is a Knoevenagel condensation. chemtube3d.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols. This includes the use of milder bases like triethylamine (B128534) as a surrogate for pyridine, and catalyst-free conditions in aqueous-ethanolic mixtures. bas.bgrsc.org The condensation of pyridinecarbaldehydes with active methylene compounds like malononitrile or cyanoacetamide proceeds efficiently under these green conditions to yield electron-deficient alkenes, which are key intermediates for further cyclization into the pyridinecarbonitrile scaffold. bas.bg

Strategies for Pyrrolidinyl Moiety Introduction

The final key step in the synthesis of the target molecule is the introduction of the pyrrolidinyl group onto the pyridinecarbonitrile core. This is most commonly achieved by forming a bond between a pre-existing pyrrolidine ring and the pyridine nucleus.

The most prevalent approach involves the functionalization of a ready-made, often optically pure, pyrrolidine source, which is typically derived from natural amino acids like proline or 4-hydroxyproline. nih.gov This strategy is widely used in the synthesis of pyrrolidine-containing drugs. The coupling can be achieved via several methods:

Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring has a strong electron-withdrawing group (like the nitrile) and a good leaving group (e.g., a halogen) at the 5-position, direct substitution by pyrrolidine can occur.

Transition-Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is highly effective for this transformation, coupling a 5-halopyridine-2-carbonitrile with pyrrolidine or a protected version thereof using a palladium catalyst.

An alternative, though less direct, strategy involves the construction of the pyrrolidine ring itself. A novel method involves the photo-promoted ring contraction of a pyridine derivative with a silylborane reagent to form a pyrrolidine scaffold. nih.gov While innovative, this approach may require significant optimization to be applied to the synthesis of the specific target molecule.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-pyridinecarbonitrile |

| Malononitrile |

| Ethyl Cyanoacetate |

| Cyanoacetamide |

| L-proline |

| 4-hydroxyproline |

| Triethylamine |

| Silylborane |

| Pyridineboronic acid |

| Pyridine sulfinate |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for the functionalization of pyridine rings. In the context of synthesizing this compound, this strategy is particularly effective for introducing the pyrrolidinyl moiety onto a pre-existing pyridinecarbonitrile scaffold. The reaction typically involves a pyridine ring activated by an electron-withdrawing group, such as the nitrile group at the C2 position, and a good leaving group, commonly a halogen, at the C5 position.

The presence of the cyano group at the C2 position significantly activates the halogen at the C5 position toward nucleophilic attack. nih.gov The mechanism involves the addition of a nucleophile—in this case, pyrrolidine—to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (e.g., fluoride (B91410) or chloride) restores the aromaticity of the ring, yielding the 5-substituted product. Fluoropyridines are often preferred substrates due to the high electronegativity of fluorine, which enhances the rate of the SNAr reaction. nih.gov

Research has shown that 5-chloroindolizines, which have a structural resemblance to 5-halopyridines, readily undergo nucleophilic substitution with various nucleophiles, including secondary amines like morpholine (B109124) and piperidine (B6355638), at room temperature. nih.govresearchgate.net This highlights the feasibility of using pyrrolidine to displace a halogen at the C5 position of a 2-cyanopyridine. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the generated acid. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Heterocycles

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Morpholine | Room Temperature | 5-Morpholinoindolizine derivative | Good to Excellent | nih.gov |

| 2-Aryl-5-chloro-6-cyano-7-methylindolizine | Benzylamine | Heating | 5-(Benzylamino)indolizine derivative | Good to Excellent | nih.gov |

| Pentafluoropyridine (PFP) | 3-Hydroxybenzaldehyde | K2CO3, DMF, Room Temp | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 96% | rsc.org |

| Multisubstituted 2-Fluoropyridines | Various N, O, S, C Nucleophiles | Mild Conditions | Functionalized Pyridine Derivatives | Varies | nih.gov |

[3+2] Cycloaddition Reactions in Pyrrolidine Synthesis

The [3+2] cycloaddition reaction is a powerful and convergent method for constructing the five-membered pyrrolidine ring. researchgate.net This reaction typically involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, such as an alkene. Azomethine ylides are transient 1,3-dipoles that can be generated in situ through various methods, most commonly via the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.govtandfonline.com

For the synthesis of 2-substituted pyrrolidines, the choice of amino acid and dipolarophile is critical. For instance, the reaction of an azomethine ylide generated from sarcosine (B1681465) (N-methylglycine) or glycine (B1666218) with a suitable alkene dipolarophile can lead to the formation of the pyrrolidine core. mdpi.com The reaction's regioselectivity is a key consideration, and it is often controlled by the electronic and steric properties of both the dipole and the dipolarophile. The development of three-component [3+2] cycloaddition reactions, where the azomethine ylide is generated in situ from an amine and an aldehyde, offers high synthetic efficiency and operational simplicity. nih.gov

These cycloaddition strategies are valued for their ability to rapidly build molecular complexity, often creating multiple stereocenters in a single step. tandfonline.com

Table 2: [3+2] Cycloaddition for Pyrrolidine Synthesis

| Ylide Source | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin and various amino acids | α,β-Unsaturated ketones | In situ generation | Spirooxindolo-pyrrolidines | nih.gov |

| Glycine, Aldehydes | Maleimides | Decarboxylative double [3+2] cycloaddition | Tetracyclic pyrrolizidines | mdpi.com |

| Tetrahydroisoquinoline (THIQ), Aldehyde | Olefinic oxindoles | Benzoic acid additive | Spirooxindole-pyrrolidines | nih.gov |

Stereoselective Synthesis of Pyrrolidine Derivatives

Controlling the stereochemistry of the pyrrolidine ring is paramount, particularly for applications in medicinal chemistry where specific enantiomers or diastereomers are often required. mdpi.com Stereoselective synthesis of pyrrolidine derivatives can be achieved through several approaches, including substrate control, auxiliary control, and catalysis. mdpi.com

One common strategy involves using chiral α-amino acids, such as L-proline or L-phenylalanine, as the starting material for generating chiral non-racemic azomethine ylides in [3+2] cycloaddition reactions. The inherent chirality of the amino acid can direct the stereochemical outcome of the cycloaddition, leading to enantioenriched pyrrolidine products. rsc.org

Catalytic asymmetric methods have also emerged as powerful tools. The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can induce high levels of enantioselectivity and diastereoselectivity in the formation of the pyrrolidine ring. rsc.org For example, heterogeneous nanocatalysts functionalized with L-proline have been successfully employed in one-pot, three-component reactions to produce spirocyclic pyrrolidine derivatives with high diastereoselectivity. rsc.org Another approach involves the diastereoselective hydrogenation of substituted pyrrole (B145914) precursors, which can establish up to four new stereocenters with excellent control. nih.gov

Table 3: Methods for Stereoselective Pyrrolidine Synthesis

| Method | Key Feature | Example Application | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | L-proline functionalized magnetic nanorods (MCCFe2O4@L-proline) | Three-component reaction of isatin, secondary amino acids, and 5-arylidene thiazolidine-2,4-diones | High diastereoselectivity (endo-isomers) | rsc.org |

| Substrate Control | Use of chiral amino acids (e.g., L-proline) to form chiral azomethine ylides | [3+2] cycloaddition reactions | Enantioenriched pyrrolidines | mdpi.com |

| Reduction of Pyrroles | Heterogeneous catalytic hydrogenation of highly substituted pyrroles | Reduction of pyrrole systems using catalysts like Pd/C | Excellent diastereoselectivity, creation of up to four new stereocenters | nih.gov |

| Organocatalysis | Chiral cis-2,5-disubstituted pyrrolidine organocatalysts | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes | Excellent enantioselectivity (up to >99% ee) | rsc.org |

Functional Group Interconversions and Strategic Modifications

Functional group interconversion (FGI) is a critical component of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the synthesis of this compound, FGI can be employed at various stages.

A key interconversion is the formation of the nitrile group on the pyridine ring. The cyano group is a versatile synthetic handle but can be sensitive to certain reaction conditions. Therefore, it is often introduced late in the synthetic sequence. Common methods for introducing a nitrile group include the dehydration of a primary amide (carboxamide) using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. vanderbilt.edu Another prominent route is the Sandmeyer reaction, involving the diazotization of an aminopyridine followed by treatment with a cyanide salt. More direct methods include the cyanation of halopyridines using metal cyanides, often with palladium catalysis (e.g., Negishi coupling), or the treatment of pyridine N-oxides with reagents like trimethylsilyl (B98337) cyanide. thieme-connect.de

Development of Novel and Atom-Economical Synthetic Protocols

Modern synthetic chemistry emphasizes the development of novel protocols that are not only efficient but also atom-economical and environmentally benign. nih.gov Atom economy is a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. illinois.edu

Multicomponent reactions (MCRs) are prime examples of atom-economical processes, as they combine three or more reactants in a single operation to form a complex product, minimizing waste and purification steps. nih.gov The synthesis of highly substituted pyridines can be achieved through one-pot, four-component reactions under green conditions, such as microwave irradiation. nih.gov

Another area of development is the use of catalysis to achieve transformations that would otherwise require stoichiometric reagents. For example, transition-metal-catalyzed C-H activation provides a direct route to functionalize pyridine rings without the need for pre-installed leaving groups, representing a highly atom-economical approach. organic-chemistry.org Scandium-based catalysts have been shown to functionalize pyridine with isonitriles in an atom-economical fashion. illinois.edufigshare.com

Recently, a novel photo-promoted ring contraction of pyridines using silylborane has been developed, providing a rapid and innovative route to functionalized pyrrolidine skeletons. nih.gov This skeletal editing strategy transforms readily available starting materials into more complex and valuable structures, showcasing the ongoing innovation in synthetic methodology. nih.gov Such advanced protocols are crucial for the efficient and sustainable production of complex molecules like this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring.

The pyridine ring protons (H-3, H-4, and H-6) would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the nitrile group and the nitrogen atom in the ring, these protons would be shifted downfield. The specific splitting patterns would reveal their coupling relationships:

H-6 would likely be the most downfield signal, appearing as a doublet.

H-4 would appear as a doublet of doublets, coupled to both H-3 and H-6.

H-3 would also be a doublet of doublets, coupled to H-4 and potentially showing a smaller long-range coupling.

The protons of the pyrrolidine ring would appear in the aliphatic region, generally between δ 1.5 and 4.5 ppm. The proton on the carbon attached to the pyridine ring (H-2') would be the most downfield of this group due to its proximity to the aromatic system. The NH proton of the pyrrolidine would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet (d) |

| H-4 (Pyridine) | 7.8 - 8.0 | Doublet of Doublets (dd) |

| H-3 (Pyridine) | 7.6 - 7.8 | Doublet (d) |

| H-2' (Pyrrolidine) | 4.0 - 4.5 | Triplet (t) or Multiplet (m) |

| H-5' (Pyrrolidine) | 3.0 - 3.5 | Multiplet (m) |

| NH (Pyrrolidine) | 2.0 - 4.0 | Broad Singlet (br s) |

| H-3', H-4' (Pyrrolidine) | 1.8 - 2.4 | Multiplet (m) |

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals would be expected.

The carbons of the pyridine ring would appear in the downfield region (δ 120-160 ppm). The carbon bearing the nitrile group (C-2) and the carbon attached to the pyrrolidine ring (C-5) would have their chemical shifts significantly influenced by these substituents. The nitrile carbon (C≡N) itself would appear as a characteristic signal around δ 115-120 ppm. The carbon atom at the junction of the two rings (C-5) and the carbon bearing the nitrile (C-2) are expected to be quaternary and thus may show weaker signals.

The pyrrolidine ring carbons would appear in the upfield region (δ 25-60 ppm). The carbon directly attached to the pyridine ring (C-2') would be the most downfield of this set.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 130 - 135 |

| C-3 (Pyridine) | 138 - 142 |

| C-4 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 150 - 155 |

| C-6 (Pyridine) | 150 - 155 |

| C≡N (Nitrile) | 117 - 120 |

| C-2' (Pyrrolidine) | 55 - 65 |

| C-3' (Pyrrolidine) | 25 - 35 |

| C-4' (Pyrrolidine) | 25 - 35 |

| C-5' (Pyrrolidine) | 45 - 55 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-6) and within the pyrrolidine ring spin system, confirming their connectivity. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edunih.gov It is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For instance, the proton signal at δ 8.6-8.8 would show a cross-peak with the carbon signal at δ 150-155, assigning them as H-6 and C-6 respectively. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying connectivity across quaternary carbons and between the two ring systems. researchgate.net Key HMBC correlations would be expected between the pyrrolidine proton H-2' and the pyridine carbons C-4, C-5, and C-6, as well as between the pyridine proton H-4 and the pyrrolidine carbon C-2'. These correlations would definitively establish the point of attachment between the two rings. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

FTIR spectroscopy is a high-sensitivity method for obtaining an infrared spectrum. researchgate.net The FTIR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its main functional groups.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for a nitrile group.

N-H Stretch: A moderate absorption band for the secondary amine in the pyrrolidine ring would be expected around 3300-3500 cm⁻¹.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations from the pyridine ring would result in several bands in the 1400-1600 cm⁻¹ region.

Interactive Table: Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Sharp, Strong |

| Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 2960 | Moderate to Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Moderate to Strong |

| Pyrrolidine Ring | C-N Stretch | 1180 - 1250 | Moderate |

ATR-IR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. nih.gov The resulting spectrum is typically very similar to that obtained by traditional transmission FTIR. The primary advantage of ATR-IR is its convenience and the ability to analyze samples in their native state. nist.gov For this compound, ATR-IR would provide the same key vibrational information as FTIR, identifying the characteristic nitrile, N-H, and various C-H and ring stretching frequencies, making it a rapid and effective method for confirming the compound's functional group identity. nih.govnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides detailed structural information through extensive fragmentation. In a typical EI-MS analysis of a molecule like this compound, the molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages at the pyrrolidine ring, the bond connecting the pyrrolidine and pyridine rings, and potentially the loss of the nitrile group. Analysis of these fragments would allow for the piecing together of the compound's structure. While specific data for the target compound is unavailable, related compounds like 2-Pyridinecarbonitrile show a prominent molecular ion peak in their EI mass spectra. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, which allows for the determination of its elemental composition. For this compound, an HRMS analysis would yield a precise mass-to-charge ratio (m/z) of the molecular ion. This high-precision data would allow for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. This technique is crucial for the definitive identification of new chemical entities.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy probes the electronic structure of a molecule by observing its interaction with ultraviolet and visible light, providing insights into its optical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. The resulting spectrum reveals the presence of chromophores, which are the parts of a molecule that absorb light. For this compound, the pyridine ring and the nitrile group constitute the primary chromophores. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within these aromatic and unsaturated systems. The position and intensity of these absorption maxima (λmax) would be sensitive to the solvent environment and the substitution pattern on the pyridine ring.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence. If this compound is luminescent, a PL spectrum would show the emission wavelength(s) when the compound is excited at a specific wavelength (usually one of its absorption maxima from the UV-Vis spectrum). The emission spectrum provides information about the excited state of the molecule and can be influenced by factors such as molecular rigidity and intermolecular interactions.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound and its derivatives is a subject of scientific inquiry, with studies often employing techniques like cyclic voltammetry to understand their redox properties. While specific research focusing exclusively on the electrochemical characterization of this compound is not extensively detailed in the provided search results, the electrochemical properties of related pyridine and pyrrolidine structures have been investigated, offering insights into the potential behavior of this compound.

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed, and the resulting current is plotted versus the applied potential. This method provides information about the thermodynamics of redox processes and the kinetics of heterogeneous electron transfer reactions.

Studies on pyridine and its derivatives have established that the electrochemical behavior is highly dependent on the experimental conditions, including the electrode material, solvent, and pH. wpmucdn.comrsc.orguniv-lyon1.fr For instance, the reduction of pyridine to a pyridinium (B92312) ion has been observed on a platinum electrode in an acetonitrile (B52724) solution. univ-lyon1.fr The reversibility of the electrochemical processes for pyridine derivatives can also be influenced by the scan rate in cyclic voltammetry experiments. wpmucdn.comresearchgate.net

The electrochemical properties of various pyridinecarbonitrile derivatives have been explored in the context of developing materials for organic light-emitting diodes (OLEDs). researchgate.net These studies often involve modifying the donor and acceptor units to tune the electrochemical and photophysical properties of the molecules. researchgate.net

Furthermore, the electrochemical C-H deuteration of pyridine derivatives has been demonstrated using D₂O, a process that involves a pyridinium iodide intermediate as confirmed by cyclic voltammetry studies. nih.govrepec.org This indicates that pyridinium species derived from compounds like this compound could be key intermediates in their electrochemical transformations.

While detailed electrochemical data for this compound is not available in the provided search results, the general principles derived from the study of related compounds suggest that its electrochemical characterization would likely involve the study of redox processes centered on the pyridine and pyrrolidinyl moieties.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT studies on molecules with similar structural motifs, such as pyridine (B92270) and pyrrolidine (B122466) derivatives, have demonstrated its efficacy in providing reliable electronic and structural data. researchgate.netunic.ac.cymdpi.comresearchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(pyridine)-C(pyrrolidine) | 1.48 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C-C-C (pyridine ring) | ~120° |

| Dihedral Angle | N(pyridine)-C-C-N(pyrrolidine) | Variable (dependent on conformer) |

Note: These values are illustrative and would be determined precisely through DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net In this compound, the electron-rich pyrrolidine ring is expected to contribute significantly to the HOMO, while the electron-withdrawing nitrile group on the pyridine ring will likely lower the energy of the LUMO. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and would be calculated using DFT methods.

DFT calculations can predict various spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comresearchgate.netnih.gov By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. The characteristic stretching frequency of the nitrile (C≡N) group, typically appearing in the range of 2220-2260 cm⁻¹, would be a key feature. Similarly, theoretical NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure. These predictions are invaluable for identifying and characterizing the compound.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding energy minima, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. unic.ac.cy For a flexible molecule like this compound, MD simulations can explore the conformational landscape by simulating the atomic motions at a given temperature. This allows for a more comprehensive understanding of the accessible conformations and the energy barriers between them, which is crucial for understanding its behavior in a dynamic environment like a solution.

Quantum Chemical Descriptors and Global Reactivity Analysis

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to quantify the global reactivity of the molecule. nih.gov These descriptors provide a more quantitative picture than FMO theory alone.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | 0.19 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.79 | A measure of electrophilic character. |

Note: These values are derived from the hypothetical HOMO and LUMO energies and are for illustrative purposes.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to establish a mathematical relationship between the molecular structure and its properties. By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the pyridine or pyrrolidine rings) and calculating the resulting changes in electronic and reactivity descriptors, one can build a model that predicts the properties of related compounds. This approach is highly valuable in the rational design of new molecules with desired characteristics.

In Silico Approaches for Ligand-Target Interactions (e.g., Molecular Docking)

Despite a comprehensive search of scientific literature and chemical databases, no specific molecular docking studies for the compound this compound were identified. Consequently, detailed research findings, data tables illustrating binding affinities, and specific ligand-target interactions for this particular molecule are not publicly available at this time.

Computational chemistry and molecular modeling are powerful tools to predict the binding orientation and affinity of a ligand to a protein target. These in silico methods, including molecular docking, are crucial in modern drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action at a molecular level.

While studies on related pyridinecarbonitrile and pyrrolidine-containing scaffolds exist, the strict focus of this article on this compound prevents the inclusion of data from analogous compounds. Further research is required to elucidate the specific ligand-target interactions of this compound through dedicated molecular docking and other computational investigations.

Emerging Applications and Research Directions

Role in Optoelectronic Materials and Devices

The distinct electronic properties conferred by the electron-withdrawing cyano group and the electron-donating pyrrolidine (B122466) ring on the pyridine (B92270) core suggest that 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile could be a valuable component in the development of novel optoelectronic materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While direct studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) are not yet widely published, the foundational components of the molecule are well-represented in luminescent materials research. Pyridine-based ligands are frequently incorporated into metal complexes for OLED applications due to their ability to form stable structures with metals like iridium and platinum, which are known for their phosphorescent properties. The cyano-pyridine scaffold, in particular, is a common building block for creating ligands that can be used in thermally activated delayed fluorescence (TADF) materials, which are crucial for high-efficiency OLEDs.

The pyrrolidinyl group, as an electron-donating substituent, can influence the photophysical properties of the pyridine ring, potentially leading to enhanced fluorescence or phosphorescence. The interplay between the electron-donating pyrrolidinyl group and the electron-withdrawing cyano group can create a "push-pull" system, which is a known strategy for designing molecules with strong intramolecular charge transfer (ICT) character, often resulting in high quantum yields and tunable emission wavelengths. Further research is needed to synthesize and characterize metal complexes or purely organic emitters incorporating the this compound ligand to fully assess its potential in OLED technology.

Fluorescent Probes for Academic Imaging Research

The inherent fluorescence potential of molecules with a push-pull electronic structure makes this compound a candidate for the development of fluorescent probes for academic imaging research. The pyridine ring system can act as a fluorophore, and its emission properties could be sensitive to the local microenvironment, such as polarity, pH, or the presence of specific metal ions.

For instance, the nitrogen atom of the pyrrolidine ring could act as a binding site for metal ions, and upon coordination, the fluorescence of the molecule could be either quenched or enhanced, providing a mechanism for ion sensing. Similarly, the protonation of the pyridine or pyrrolidine nitrogen atoms at different pH values could alter the electronic structure and, consequently, the fluorescence output, making it a potential pH sensor. The development of such probes would require detailed photophysical studies to understand the relationship between the molecular structure and its fluorescent response to various stimuli.

Optical Sensors for Chemical Detection

Building upon the principles of fluorescent probes, this compound could be adapted for use in optical sensors for the detection of specific chemical species. The reactivity of the cyano group or the basicity of the nitrogen atoms could be exploited to design chemosensors. For example, the cyano group can undergo chemical reactions with certain analytes, leading to a change in the optical properties of the molecule.

Furthermore, the pyrrolidinyl group can be functionalized to introduce specific recognition elements for target analytes. This modularity allows for the rational design of sensors tailored to detect a wide range of chemical substances. The development of such sensors would involve synthesizing derivatives of this compound and evaluating their selectivity and sensitivity towards different analytes through spectroscopic methods.

Advanced Building Blocks in Complex Molecule Synthesis

The structure of this compound makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of multiple reactive sites—the pyridine ring, the cyano group, and the secondary amine of the pyrrolidine ring—allows for a variety of chemical transformations.

The pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions, allowing for the introduction of additional functional groups. The cyano group is a particularly useful functional group in organic synthesis; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. This versatility opens up pathways to a wide array of more complex heterocyclic structures. The pyrrolidine ring's secondary amine can be acylated, alkylated, or used in condensation reactions to append other molecular fragments.

The chiral center at the 2-position of the pyrrolidine ring also introduces the possibility of using this compound in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. Enantiomerically pure forms of this compound could serve as chiral ligands or as starting materials for the synthesis of chiral catalysts or biologically active molecules.

| Reactive Site | Potential Transformations | Resulting Functional Groups/Structures |

| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Functionalized Pyridines |

| Cyano Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acid, Amine, Tetrazole |

| Pyrrolidine N-H | Acylation, Alkylation, Condensation | Amides, Tertiary Amines, Imines |

Development of Chemical Probes for Investigating Biological Mechanisms (excluding human clinical applications)

The unique chemical scaffold of this compound makes it an interesting starting point for the development of chemical probes to investigate biological mechanisms in a non-clinical research setting. The combination of a hydrogen bond acceptor (cyano group and pyridine nitrogen) and a hydrogen bond donor (pyrrolidine N-H) within a relatively rigid framework provides a basis for molecular recognition of biological macromolecules like proteins and nucleic acids.

By modifying the core structure, researchers can design probes with high affinity and selectivity for specific biological targets. For example, attaching a reactive group could allow for covalent labeling of a target protein, enabling its identification and characterization. Alternatively, appending a reporter group, such as a fluorophore or a biotin (B1667282) tag, would facilitate the visualization or isolation of the target-probe complex. These chemical tools are invaluable for studying protein function, enzyme activity, and other fundamental biological processes at the molecular level.

Future Perspectives in Heterocyclic Chemistry Research and Innovation

The continued exploration of this compound and its derivatives is poised to contribute significantly to the broader field of heterocyclic chemistry. Future research will likely focus on several key areas. The development of novel synthetic methodologies to access this and related structures more efficiently and with greater control over stereochemistry will be a priority. This will enable the synthesis of a wider range of derivatives for screening in various applications.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the electronic and photophysical properties of these molecules, guiding the rational design of new materials with tailored characteristics. As our understanding of the structure-property relationships in this class of compounds grows, we can expect to see the emergence of innovative applications in fields ranging from materials science to chemical biology. The versatility of the this compound scaffold ensures that it will remain a subject of interest for chemical researchers for the foreseeable future.

Conclusion and Outlook

Summary of Current Research Landscape and Key Achievements

The current research landscape for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is, in essence, a blank canvas. There are no published studies, and therefore no key achievements to report for this specific molecule. However, the broader families of 2-cyanopyridines and pyrrolidine-containing compounds are areas of vibrant research.

Achievements in the synthesis of substituted 2-cyanopyridines include a variety of methods such as the dehydration of amides, direct cyanation of pyridines, and transformations from other functional groups. chemicalbook.comthieme-connect.de These methods provide a strong foundation for potential synthetic routes to this compound. Similarly, the synthesis of pyrrolidine (B122466) derivatives is a mature field, with recent advancements including novel ring-contraction strategies. nih.gov

The pyrrolidine and pyridine (B92270) motifs are present in numerous biologically active compounds, highlighting their importance as privileged structures in drug discovery. mdpi.com

Identification of Challenges and Opportunities in the Field

The primary challenge concerning this compound is its very existence as a synthesized and characterized compound. The initial hurdle for any research in this area is the development of a viable and efficient synthetic pathway.

However, this challenge presents a significant opportunity. The combination of the electron-withdrawing nitrile group on the pyridine ring and the saturated, basic pyrrolidinyl substituent at the 5-position suggests that this compound could possess interesting electronic and pharmacological properties.

Opportunities include:

Novel Synthesis Development: The creation of this compound would be a novel contribution to synthetic organic chemistry.

Medicinal Chemistry Exploration: Given the biological activities associated with both the pyridine and pyrrolidine rings, this compound could be a candidate for screening in various therapeutic areas, such as antiviral or antimicrobial applications. mdpi.com

Materials Science: Pyridinecarbonitriles are precursors to various functional materials. The introduction of a pyrrolidine group could modulate properties like solubility, and electronic and photophysical characteristics.

Directions for Future Academic and Methodological Advancements

Future research on this compound will need to begin with the fundamentals.

Key future directions would include:

Synthetic Route Development: The first step will be to design and execute a successful synthesis. This could potentially involve a coupling reaction between a 5-halopyridine-2-carbonitrile (such as 5-bromo-2-pyridinecarbonitrile) and pyrrolidine, or the construction of the pyridine ring onto a pre-existing pyrrolidine-containing fragment. chemicalbook.comchemicalbook.com

Structural and Physicochemical Characterization: Once synthesized, the compound would need to be fully characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its physical and chemical properties.

Computational Studies: In parallel with synthetic efforts, computational modeling could predict the compound's geometry, electronic properties, and potential interactions with biological targets, helping to guide experimental work.

Exploratory Biological Screening: Following successful synthesis and characterization, this compound could be entered into a variety of biological screening programs to identify any potential therapeutic activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile, and how are intermediates characterized?

- Methodological Answer : A typical route involves chlorination of pyridine derivatives followed by substitution reactions. For example, chlorination of precursor compounds (e.g., using phosphoryl chloride) yields intermediates like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can be further functionalized via reactions with ammonium acetate or hydrazine derivatives to introduce pyrrolidinyl groups . Post-synthesis characterization employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity and purity .

Q. How can researchers optimize reaction conditions for higher yields of this compound?

- Methodological Answer : Systematic screening of solvents, temperatures, and catalysts is critical. For instance, polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution efficiency. Reaction monitoring via thin-layer chromatography (TLC) or HPLC helps identify optimal stopping points. Statistical tools like Design of Experiments (DoE) can model parameter interactions and reduce trial-and-error approaches .

Advanced Research Questions

Q. How do computational methods improve the design of synthetic pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and reaction energetics, guiding the selection of feasible pathways. Tools like the Artificial Force-Induced Reaction (AFIR) method map potential energy surfaces, while machine learning algorithms analyze experimental-computational feedback loops to refine conditions (e.g., solvent effects, catalyst loading) .

Q. What strategies address stereochemical challenges in synthesizing pyrrolidinyl-substituted pyridine derivatives?

- Methodological Answer : Diastereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, stereocontrol in pyrrolidinyl ring formation may involve enantioselective hydrogenation or chiral ligands in transition metal catalysis. X-ray crystallography and circular dichroism (CD) spectroscopy validate stereochemical outcomes .

Q. How should researchers resolve contradictions in reported reaction yields or selectivity data?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, impurity profiles). Reproducibility studies under strictly controlled conditions (e.g., inert atmosphere, purified reagents) are essential. Meta-analyses of published data, combined with sensitivity analysis, can identify critical factors. Cross-validation using alternative characterization methods (e.g., GC-MS vs. NMR) ensures data reliability .

Q. What role do structural analogs (e.g., pyridinecarbonitrile derivatives) play in probing the reactivity of this compound?

- Methodological Answer : Analogs with substituent variations (e.g., methoxy, chloro, or alkyl groups) help elucidate electronic and steric effects on reactivity. Comparative studies using Hammett plots or kinetic isotope effects (KIEs) quantify substituent influence. For example, electron-withdrawing groups on the pyridine ring may accelerate nucleophilic substitution rates .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer : Solvent-free reactions, biocatalysts, or recyclable catalysts (e.g., immobilized enzymes or metal-organic frameworks) reduce environmental impact. Process intensification techniques, such as microwave-assisted synthesis, lower energy consumption. Life-cycle assessment (LCA) tools evaluate the sustainability of alternative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.